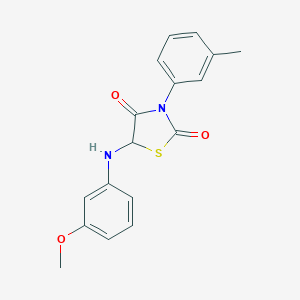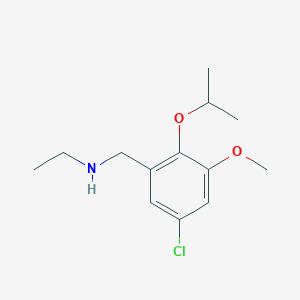
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine is an organic compound characterized by the presence of a chloro, methoxy, and propan-2-yloxy substituent on a phenyl ring, linked to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 5-chloro-3-methoxyphenol with 2-bromo-2-methylpropane to introduce the propan-2-yloxy group. This is followed by a reductive amination reaction with ethanamine to form the final product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) for the alkylation step, and a reducing agent like sodium cyanoborohydride for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxy-propan-2-yloxyphenylmethane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-chloro-3-methoxy-2-propan-2-yloxybenzaldehyde or 5-chloro-3-methoxy-2-propan-2-yloxybenzoic acid.
Reduction: Formation of 3-methoxy-2-propan-2-yloxyphenylmethane.
Substitution: Formation of 5-azido-3-methoxy-2-propan-2-yloxyphenylmethane or 5-thio-3-methoxy-2-propan-2-yloxyphenylmethane.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine exerts its effects is primarily through its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-chloro-2-methoxyphenyl)methyl]ethanamine
- N-[(5-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine
- N-[(5-chloro-3-methoxyphenyl)methyl]ethanamine
Uniqueness
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro, methoxy, and propan-2-yloxy groups provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H20ClNO2 |
|---|---|
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20ClNO2/c1-5-15-8-10-6-11(14)7-12(16-4)13(10)17-9(2)3/h6-7,9,15H,5,8H2,1-4H3 |
InChI-Schlüssel |
NBADQJVECXDTDV-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=CC(=C1OC(C)C)OC)Cl |
Kanonische SMILES |
CCNCC1=C(C(=CC(=C1)Cl)OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
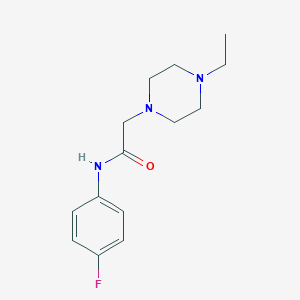
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
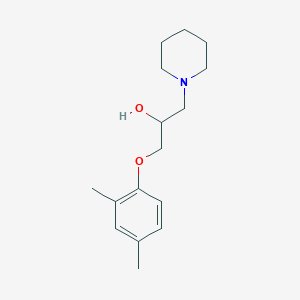
![N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B259143.png)
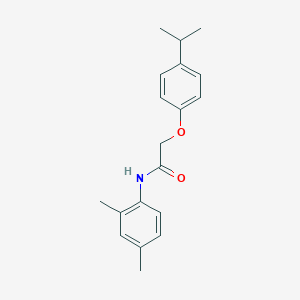
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
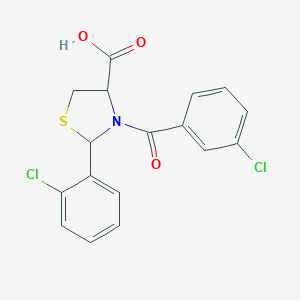
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
